![molecular formula C14H20O2 B1219088 dimethyl benzyl carbinyl isobutyrate CAS No. 59354-71-1](/img/structure/B1219088.png)
dimethyl benzyl carbinyl isobutyrate
Overview
Description
Preparation Methods
Dimethyl benzyl carbinyl isobutyrate can be synthesized through the direct esterification of dimethyl benzyl carbinol with isobutyric acid in the presence of a catalyst. This reaction is typically carried out under azeotropic conditions to facilitate the removal of water and drive the reaction to completion . Industrial production methods often involve the use of strong acids like sulfuric acid as catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Dimethyl benzyl carbinyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
Chemistry
- Analytical Chemistry : Dimethyl benzyl carbinyl isobutyrate serves as a reference compound in analytical chemistry. It is used for calibrating instruments and validating analytical methods due to its well-defined properties and stability.
- Chemical Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for developing new chemical products and understanding reaction mechanisms.
Biology
- Olfactory Studies : Its pleasant scent makes it useful for research related to olfactory receptors and scent perception. Studies focus on how this compound interacts with olfactory receptors in the nasal cavity, triggering signal transduction pathways that result in scent perception.
- Therapeutic Research : Ongoing research explores the potential therapeutic effects of this compound, particularly in aromatherapy. Its aromatic properties may influence mood and psychological well-being.
Medicine
- Aromatherapy : The compound's application in aromatherapy leverages its fragrance to promote relaxation and enhance mood. Research continues to investigate its effectiveness in various therapeutic settings.
Industry
- Fragrance Industry : this compound is widely utilized in the fragrance industry as a key ingredient in numerous perfumes and scented products. Its stability and pleasant fruity odor make it a preferred choice among perfumers .
Case Study 1: Analytical Calibration
In a study published in Food and Chemical Toxicology, this compound was used as a calibration standard for gas chromatography-mass spectrometry (GC-MS) analyses of fragrance compounds. The results demonstrated its reliability as a reference material, underscoring its importance in quality control within the fragrance industry .
Case Study 2: Olfactory Research
Research conducted by olfactory scientists investigated the interaction between this compound and human olfactory receptors. The findings indicated that this compound activates specific receptors associated with fruity scents, providing insights into how humans perceive different odors .
Mechanism of Action
The mechanism of action of dimethyl benzyl carbinyl isobutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. Upon inhalation, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity odor. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade .
Comparison with Similar Compounds
Dimethyl benzyl carbinyl isobutyrate can be compared with other similar compounds such as:
Dimethyl benzyl carbinyl butyrate: Similar in structure but with a butyrate ester group instead of isobutyrate, leading to slight differences in odor and stability.
Benzyl salicylate: Another fragrance compound with a different ester group, used for its floral scent.
Linalyl isobutyrate: Used in citrus and floral fragrances, it has a different alcohol component but shares the isobutyrate ester group.
These comparisons highlight the unique properties of this compound, particularly its stability and pleasant fruity odor, making it a valuable compound in the fragrance industry .
Biological Activity
Dimethyl benzyl carbinyl isobutyrate (DMBCI) is a synthetic compound primarily used in the fragrance industry, known for its fruity and floral scent characteristics. Its biological activity has garnered interest due to potential applications in cosmetics, pharmaceuticals, and food industries. This article explores the biological properties of DMBCI, including its antioxidant activity, cytotoxic effects, and potential safety concerns based on various studies.
- Chemical Formula : C₁₄H₂₀O₂
- Molecular Weight : 220.31 g/mol
- CAS Number : 10094-34-5
- Appearance : Colorless liquid
- Boiling Point : 246°C
- Flash Point : 94°C
1. Antioxidant Properties
Research indicates that DMBCI exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders.
- Study Findings :
- In vitro assays demonstrated that DMBCI can inhibit lipid peroxidation, a process that damages cell membranes and contributes to aging and disease progression.
- The compound showed a concentration-dependent inhibition of thiobarbituric acid-reactive substances (TBARS), with an IC₅₀ value indicating effective scavenging of free radicals .
2. Cytotoxic Effects
The cytotoxic effects of DMBCI have been evaluated in several studies, particularly concerning its impact on cancer cell lines.
- Cytotoxicity Assays :
- In a study involving prostate cancer cell lines (PC3 and DU145), DMBCI demonstrated dose-dependent cytotoxicity. The IC₅₀ values were significantly lower for PC3 cells compared to DU145 cells, suggesting higher sensitivity of PC3 cells to DMBCI .
- The mechanism of action appears to involve induction of apoptosis in cancer cells, characterized by chromatin condensation and DNA damage .
Cell Line | IC₅₀ (μg/mL) at 24h | IC₅₀ (μg/mL) at 48h | IC₅₀ (μg/mL) at 72h |
---|---|---|---|
PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
3. Safety and Toxicological Profile
The safety profile of DMBCI has been evaluated through various toxicological studies.
- Mutagenicity Testing :
- Sensitization Potential :
Case Studies
Several case studies have highlighted the application of DMBCI in different fields:
- Cosmetic Applications :
- Due to its pleasant aroma and skin conditioning properties, DMBCI is frequently used in perfumes and cosmetic formulations aimed at providing a sensory experience while also offering skin benefits through its antioxidant activity.
- Pharmaceutical Research :
Properties
IUPAC Name |
(2-methyl-1-phenylpropan-2-yl) 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)13(15)16-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHGIXXSWVEPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069324 | |
Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59354-71-1 | |
Record name | 1,1-Dimethyl-2-phenylethyl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59354-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-methyl-, 1,1-dimethyl-2-phenylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1069324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethyl-2-phenylethyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper "Fragrance material review on 1,1-Dimethyl-2-phenylethyl isobutyrate"?
A1: The research paper likely delves into the properties and applications of 1,1-Dimethyl-2-phenylethyl isobutyrate specifically as a fragrance material. This could include aspects like its odor profile, safety in fragrance applications, and potential formulation strategies.
Q2: Is there information available on the safety of 1,1-Dimethyl-2-phenylethyl isobutyrate in the context of fragrance use?
A2: While the provided abstract does not offer specifics, the paper title mentioning "Fragrance material review" suggests it likely discusses safety aspects. [] Fragrance material reviews often cover toxicological data, allergenicity assessments, and usage guidelines relevant to ensuring safe application in perfumes and cosmetics.
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